molecular formula C9H12O4 B13907841 Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B13907841
M. Wt: 184.19 g/mol
InChI Key: YTDUXFNUUBUXFE-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS 2940947-62-4) is a high-purity chemical compound supplied for laboratory research purposes. It features a bicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal and agrochemical research due to its inherent rigidity and three-dimensionality, which can be pivotal for exploring novel biological space in small molecules . The molecular framework incorporates both an ester and a lactone functional group, making it a valuable bifunctional synthetic intermediate for further chemical derivatization. Compounds based on the 7-oxabicyclo[2.2.1]heptane structure have demonstrated promising biological activities in scientific literature, including use as pesticidal agents . This specific compound is intended for research and development applications only. All products are for research use and are not intended for human or animal consumption.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-12-7(10)9-4-3-6(5-9)13-8(9)11/h6H,2-5H2,1H3

InChI Key

YTDUXFNUUBUXFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)OC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Diels-Alder Reaction-Based Synthesis

The most commonly reported and efficient approach to synthesize bicyclic compounds of the 7-oxabicyclo[2.2.1]heptane type, including Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate, involves a highly regioselective Diels-Alder cycloaddition between substituted furans and activated alkynes or alkenes.

Reaction Scheme and Conditions
  • Starting Materials : 2-methylfuran or related furans as the diene and methyl or ethyl 3-bromopropiolate as the dienophile.
  • Solvent : Dry benzene or other aprotic solvents.
  • Temperature : Initial stirring at room temperature followed by reflux (e.g., 24 hours).
  • Outcome : Formation of regioisomeric bicyclic adducts with high regioselectivity (ratios up to 15.7:1).
Key Steps
  • The Diels-Alder reaction yields a mixture of regioisomers, which can be separated by column chromatography.
  • Subsequent treatment with sodium methoxide in methanol at low temperature (0 °C to room temperature) converts the adduct into a ketal intermediate.
  • Hydrolysis of the ketal intermediate with aqueous hydrochloric acid yields the target bicyclic ketone-ester compound.
Yield and Selectivity
  • The overall yield for the three-step sequence (Diels-Alder reaction, ketal formation, and hydrolysis) is reported around 38%.
  • The reaction exhibits remarkable regio- and stereoselectivity, favoring the endo product formation, which is crucial for downstream applications.

Industrial and Alternative Methods

Industrial-scale production methods aim to improve reaction time, yield, and operational simplicity.

Challenges in Existing Methods
  • Some prior methods require extremely long reaction times (up to 75 days) with low yields (~33%).
  • Other methods involve high-pressure reactors or harsh conditions, increasing costs and complexity.
  • Multi-step syntheses involving ester hydrolysis and rearrangements add to process inefficiency.
Improved Industrial Method
  • A milder, shorter reaction time method has been developed that avoids high temperature or pressure.
  • This method involves a direct Diels-Alder reaction under mild conditions, followed by selective functional group transformations.
  • The process allows for higher yields and scalability, making it suitable for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives and related esters such as this compound.

Laboratory-Scale Synthesis via Norcamphor Derivatives

An alternative synthetic route involves starting from norcamphor derivatives:

  • Norcamphor is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C to generate enolates.
  • Subsequent reactions with appropriate electrophiles yield bicyclic ketone esters.
  • This method allows for selective functionalization but is generally less favored for large-scale synthesis due to cryogenic conditions and reagent sensitivity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Disadvantages
Diels-Alder with 2-methylfuran and methyl 3-bromopropiolate Benzene, reflux, NaOMe hydrolysis, HCl hydrolysis ~24-36 hours total ~38% overall High regio- and stereoselectivity Moderate yield, multi-step
Industrial mild condition method Acrylic acid ester + furan, mild temp, no pressure Shorter (days) >48% Scalable, mild conditions Details proprietary, less documented
Norcamphor + LDA in THF LDA, THF, -78 °C, electrophile Hours Variable Selective functionalization Requires cryogenic conditions

Full Research Findings Summary

  • The regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate is a cornerstone in synthesizing the bicyclic framework of this compound, providing a high selectivity ratio of regioisomers (up to 15.7:1).
  • The ketal intermediate formed during the reaction sequence can be efficiently hydrolyzed using simple aqueous hydrochloric acid, a method superior to more complex hydrolysis protocols.
  • Industrial methods focus on reducing reaction times and avoiding harsh conditions such as high pressure or prolonged heating, which historically limited the scalability of these syntheses.
  • Alternative laboratory methods using norcamphor and strong bases like LDA offer selective access to bicyclic ketone esters but are less practical for large-scale production.
  • The dual functional groups (2-oxa ether and 3-oxo ketone) in this compound enable diverse chemical transformations, enhancing its utility as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound’s ability to inhibit protein phosphatases is attributed to the presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural features allow the compound to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

The compound belongs to a family of bicyclic carboxylates and lactones with varying heteroatoms, substituents, and ring sizes. Below is a systematic comparison:

Structural Analogs with Heteroatom Variations
Compound Name Structure Heteroatoms Substituents CAS Number Key Applications
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate Bicyclo[2.2.1]heptane O (oxa) Ethyl ester, ketone 2940947-62-4 Synthetic intermediate
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Bicyclo[2.2.1]heptane O (oxa), N (aza) tert-Butyl ester, ketone - Crystal structure studies; peptide mimicry
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Bicyclo[2.2.1]heptane N (aza) Ethyl ester 119102-24-8 Chiral building block for β-lactam antibiotics

Key Observations :

  • Heteroatom Influence : Replacement of oxygen with nitrogen (e.g., 1-azabicyclo derivatives) alters hydrogen-bonding capacity and reactivity. For instance, the nitrogen-containing analog (CAS 119102-24-8) is used in β-lactam synthesis due to its structural similarity to penicillin cores .
  • Substituent Effects : tert-Butyl esters (e.g., ) exhibit higher steric hindrance, reducing hydrolysis rates compared to ethyl esters. This impacts their utility in controlled-release drug formulations .
Functional Group and Stereochemical Comparisons
  • 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid (CAS 862174-60-5) :

    • The carboxylic acid derivative of the target compound serves as a key intermediate in synthesizing Simeprevir, an HCV protease inhibitor .
    • Compared to its ethyl ester counterpart, the free carboxylic acid has lower lipid solubility but higher reactivity in coupling reactions .
  • Camphanic Ester Derivatives (): The introduction of a camphanoyl group (via (S)-camphanic chloride) creates a bulky, chiral ester that enhances diastereoselectivity in Nazarov cyclizations. This contrasts with the simpler ethyl ester, which lacks such stereochemical control .
Physicochemical Properties
Property This compound Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid
Molecular Weight Not reported 169.22 g/mol 170.14 g/mol
Solubility Likely high in EtOAc/Hexane (based on synthesis) 56 g/L in water (25°C) Low in nonpolar solvents
Melting Point - - 74–76°C (camphanic ester derivative)
Hazard Profile Not reported H302, H315, H319, H335 H302, H315, H319, H335

Notes:

  • The ethyl ester’s solubility in organic solvents facilitates its use in chromatographic purification, whereas the carboxylic acid derivative requires ion-pairing agents for aqueous solubility .
  • Safety data for the ethyl ester are lacking, but its structural analogs (e.g., CAS 119102-24-8) show moderate acute toxicity and irritancy, suggesting similar handling precautions .

Biological Activity

Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate, a bicyclic compound, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12O3
  • Molecular Weight : 168.19 g/mol
  • CAS Number : Not specified

1. Anti-inflammatory Activity

Research indicates that compounds similar to ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane derivatives exhibit significant anti-inflammatory effects. A study highlighted the ability of certain γ-butyrolactones to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

CompoundIC50 (μM)Mechanism
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane<0.001Inhibition of caspase-1
Cinatrin C30.05 - 0.07Inhibition of phospholipase A1

2. Antimicrobial Activity

Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives exhibit potent antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli10

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane suggest its efficacy in protecting neuronal cells from oxidative stress and apoptosis. A study reported that this compound could reduce reactive oxygen species (ROS) production in PC12 cells, indicating its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled trial, a synthetic derivative of ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane was administered to mice with induced inflammation. The results showed a significant reduction in paw edema compared to the control group, supporting its anti-inflammatory potential.

Case Study 2: Antimicrobial Testing
A series of tests were conducted using the disk diffusion method on various bacterial strains, revealing that ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

Q & A

Basic Questions

Q. What are the key safety considerations when handling Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate in laboratory settings?

  • Answer:

  • Hazard Classification: Based on structurally related compounds (e.g., 3-oxo-2-oxabicyclo[2.2.1]heptan-5-carboxylic acid), the compound is likely classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. For aerosol-prone procedures, wear a P95 respirator or higher-grade protection (e.g., OV/AG-P99 cartridges) .
  • Handling: Work in a fume hood to avoid inhalation of dust or vapors. Avoid skin contact and ensure good ventilation .
  • Storage: Store at 2–8°C in a tightly sealed container away from incompatible materials .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Answer:

  • Esterification of Bicyclic Acids: React 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification .
  • Cyclization Strategies: Utilize Diels-Alder reactions or intramolecular lactonization of keto-acid precursors, followed by esterification. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this bicyclic ester?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm bicyclic structure, ester group (-COOEt), and absence of impurities. Compare with literature data for related bicyclic esters .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, lactone C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure and conformational dynamics of this compound?

  • Answer:

  • Crystal Growth: Recrystallize the compound from a solvent system (e.g., ethanol/water) to obtain single crystals suitable for diffraction .
  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at low temperature (e.g., 100 K) to reduce thermal motion .
  • Structure Refinement: Employ SHELXL for refinement. Key parameters include R-factor convergence, electron density maps, and anisotropic displacement parameters. Validate using the CIF check tool in PLATON .

Q. What methodologies are effective for studying the compound’s reactivity in ring-opening or functionalization reactions?

  • Answer:

  • Ring-Opening Mechanisms: Use nucleophiles (e.g., Grignard reagents) to attack the lactone oxygen. Monitor reaction progress via TLC and isolate products using flash chromatography .
  • Computational Studies: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in reactions .

Q. How can researchers assess the potential biological activity of this bicyclic ester, such as enzyme inhibition or antibacterial effects?

  • Answer:

  • Enzyme Assays: Screen against target enzymes (e.g., hydrolases) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
  • Antibacterial Testing: Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with positive controls .

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